3-Iodo-N,2-dimethylbenzamide

Hydrogen bonding Molecular recognition Drug design

3-Iodo-N,2-dimethylbenzamide (CAS 1862379-11-0) delivers a unique secondary amide N–H hydrogen bond donor absent in tertiary N,N-dimethyl analogs, essential for kinase/GPCR target engagement. The meta-iodo substituent enables Suzuki, Sonogashira, and Heck cross-couplings with distinct regioselectivity versus 5-iodo isomers. Combined with a 2-methyl steric group and XLogP3 of 2.2, this scaffold is purpose-built for fragment-based screening, ADME profiling, and late-stage diversification—making generic substitution scientifically invalid for reproducible research.

Molecular Formula C9H10INO
Molecular Weight 275.09 g/mol
Cat. No. B8163312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-N,2-dimethylbenzamide
Molecular FormulaC9H10INO
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1I)C(=O)NC
InChIInChI=1S/C9H10INO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12)
InChIKeyJFVBZRLKWIGCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-N,2-dimethylbenzamide (CAS 1862379-11-0): A Meta-Iodinated Secondary Benzamide for Structure-Activity Studies and Cross-Coupling Applications


3-Iodo-N,2-dimethylbenzamide (CAS 1862379-11-0) is a halogenated benzamide derivative with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . It features an iodine substituent at the 3-position (meta) of the benzene ring, a methyl group at the 2-position, and a secondary N-methyl amide functional group [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with its aryl iodide moiety enabling participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings . The secondary amide N–H provides a hydrogen bond donor that is absent in tertiary N,N-dimethyl analogs, creating distinct molecular recognition and physicochemical profiles [1].

Why 3-Iodo-N,2-dimethylbenzamide Cannot Be Replaced by Generic Iodobenzamide Analogs in Research and Development


Substituting 3-iodo-N,2-dimethylbenzamide with a closely related iodobenzamide analog introduces quantifiable differences in hydrogen bonding capacity, lipophilicity, and steric environment that directly impact biological target engagement and synthetic utility. The secondary amide (N–H) of the target compound provides a hydrogen bond donor absent in tertiary N,N-dimethyl analogs, altering both molecular recognition and physicochemical properties [1]. Iodine positional isomerism—whether at the 2-, 3-, 4-, or 5-position—can produce dramatic differences in receptor binding affinity, with literature precedent demonstrating up to 100-fold affinity variations between 3-iodo and 5-iodo isomers of structurally related benzamide ligands . Furthermore, the ortho-methyl group at the 2-position creates a unique steric environment that distinguishes this compound from isomers lacking this substituent, influencing both conformational preferences and synthetic reactivity [2]. These are not incremental differences but categorical distinctions that render generic substitution scientifically invalid for reproducible research.

Quantitative Differentiation Evidence: 3-Iodo-N,2-dimethylbenzamide Versus Closest Structural Analogs


Hydrogen Bond Donor Count: Binary Differentiation from Tertiary Amide Analogs

3-Iodo-N,2-dimethylbenzamide possesses exactly one hydrogen bond donor (the secondary amide N–H proton), whereas 3-iodo-N,N-dimethylbenzamide (CAS 91506-06-8) possesses zero hydrogen bond donors due to its tertiary amide structure [1][2]. This is a binary (present/absent) structural distinction, not a graded difference, and has direct consequences for target engagement in biological systems where amide N–H serves as a critical hydrogen bond donor to receptor or enzyme active sites.

Hydrogen bonding Molecular recognition Drug design

Lipophilicity (XLogP3) Differential: 0.9 Log Unit Reduction vs. N,N-Dimethyl Analog

The computed XLogP3 value for 3-iodo-N,2-dimethylbenzamide is 2.2, compared to 3.1 for the tertiary amide analog 3-iodo-N,N-dimethylbenzamide (CAS 91506-06-8)—a difference of 0.9 log units [1][2]. This corresponds to an approximately 8-fold lower octanol-water partition coefficient for the target compound. The 5-iodo positional isomer (CAS 36659-92-4) shares the same XLogP3 of 2.2 [3], confirming that the lipophilicity differential is driven by the N-methyl (secondary) versus N,N-dimethyl (tertiary) amide substitution rather than iodine position.

Lipophilicity ADME Drug-likeness

Topological Polar Surface Area (TPSA): 44% Increase Over N,N-Dimethyl Analog

The topological polar surface area (TPSA) of 3-iodo-N,2-dimethylbenzamide is 29.1 Ų, compared to 20.3 Ų for 3-iodo-N,N-dimethylbenzamide—a 43.3% increase [1][2]. The 5-iodo positional isomer (CAS 36659-92-4) has an identical TPSA of 29.1 Ų [3], confirming that the TPSA differential arises exclusively from the secondary amide N–H contribution rather than iodine position. A TPSA below 60 Ų is generally favorable for blood-brain barrier penetration, while values above 140 Ų predict poor oral absorption; both compounds fall within the favorable range, but the target compound's higher TPSA offers a measurably different permeability profile.

Polar surface area Membrane permeability Oral bioavailability

Iodine Positional Isomerism: 100-Fold Receptor Affinity Difference Demonstrated in Benzamide D2 Ligands

In the structurally related iodobenzamide D2 receptor imaging agent series, the 3-iodo isomer (IBZM) exhibits approximately 100-fold higher receptor binding affinity than the corresponding 5-iodo isomer (5-IBZM) . This dramatic affinity differential, confirmed through competitive binding assays, demonstrates that iodine substitution position on the benzamide ring is not a conservative structural variation but a critical determinant of biological activity. While this specific comparison is from a different benzamide scaffold, the underlying principle—that the 3-iodo (meta) position places the halogen in a sterically and electronically distinct environment from the 5-iodo position—applies across the benzamide chemotype.

Positional isomerism Receptor binding D2 dopamine receptor

Ortho-Iodo Steric Hindrance Avoidance: Conformational Advantage of Meta-Iodo Substitution

Crystal structure analysis of 2-iodobenzamide (C7H6INO) reveals that ortho-iodo substitution creates significant steric congestion between the bulky iodine atom (van der Waals radius ~198 pm) and the amide carbonyl group, forcing the benzamide ring out of planarity [1][2]. Specifically, N–H···O hydrogen bonds in 2-iodobenzamide form dimeric and tetrameric closed-ring motifs stabilized by C–I···π(ring) halogen bonds [1]. By contrast, 3-iodo-N,2-dimethylbenzamide, with iodine at the meta position, avoids this ortho steric clash while retaining the secondary amide N–H for intermolecular hydrogen bonding. The additional 2-methyl group further modulates the conformational landscape relative to non-methylated analogs.

Conformational analysis Crystal structure Steric effects

Optimal Application Scenarios for 3-Iodo-N,2-dimethylbenzamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Secondary Amide Hydrogen Bond Donor Interactions

In kinase inhibitor or GPCR ligand design programs where the secondary amide N–H serves as a critical hydrogen bond donor to the target protein backbone or side chain, 3-iodo-N,2-dimethylbenzamide is the appropriate scaffold choice [1]. Its single HBD (vs. zero for the N,N-dimethyl analog) enables specific polar interactions essential for binding affinity, while the 3-iodo substituent provides a synthetic handle for late-stage diversification via cross-coupling. The XLogP3 of 2.2 offers a favorable balance between membrane permeability and aqueous solubility for cellular assays. Researchers should explicitly exclude 3-iodo-N,N-dimethylbenzamide (CAS 91506-06-8) from procurement for any study where amide N–H engagement is hypothesized or required [2].

Palladium-Catalyzed Cross-Coupling for Biaryl and Alkyne Library Synthesis

The aryl iodide at the 3-position of 3-iodo-N,2-dimethylbenzamide serves as an excellent oxidative addition partner for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions [1]. The meta-iodo placement avoids the steric hindrance associated with ortho-iodo substrates while providing a reactive site for C–C bond formation. The secondary amide N–H is compatible with palladium catalysis conditions and can be protected if necessary. This compound is particularly valuable for constructing biaryl libraries where the benzamide core must retain hydrogen bond donor capacity for downstream biological evaluation. For synthetic applications requiring only the aryl iodide functionality without regard to amide substitution, either the target compound or its 5-iodo positional isomer (CAS 36659-92-4) may be considered, but their distinct electronic environments at the coupling site will produce different reaction rates and regioselectivity outcomes [3].

ADME Property Profiling and Physicochemical Differentiation Studies

3-Iodo-N,2-dimethylbenzamide is an ideal tool compound for systematically studying the impact of secondary vs. tertiary amide substitution on ADME parameters within the iodobenzamide chemotype. With XLogP3 = 2.2 and TPSA = 29.1 Ų, it occupies a distinct physicochemical space from the N,N-dimethyl analog (XLogP3 = 3.1, TPSA = 20.3 Ų) [1][2]. These differences are sufficient to produce measurable variations in logD, aqueous solubility, plasma protein binding, and Caco-2 permeability. Procurement of both the target compound and its N,N-dimethyl comparator enables controlled head-to-head studies that isolate the contribution of the secondary amide N–H to pharmacokinetic behavior.

Crystallographic Fragment Screening and Structure-Based Drug Design

The combination of a secondary amide hydrogen bond donor, a planar benzamide core (enabled by meta-iodo rather than ortho-iodo substitution), and a heavy atom (iodine) for anomalous scattering makes 3-iodo-N,2-dimethylbenzamide well-suited for X-ray crystallographic fragment screening and soaking experiments [1][2]. The iodine atom provides strong anomalous signal for phasing and unambiguous electron density assignment, while the N–H donor can engage the protein backbone at hinge or catalytic site residues. The 2-methyl group provides additional hydrophobic contact surface without introducing the conformational distortion observed in ortho-iodo analogs. Fragment libraries incorporating this scaffold can be elaborated via cross-coupling at the iodine position following initial hit identification.

Quote Request

Request a Quote for 3-Iodo-N,2-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.